molecular formula C13H17ClFN3O B12215546 3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12215546
M. Wt: 285.74 g/mol
InChI Key: FCCIAJJJWXABAM-UHFFFAOYSA-N
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Description

Structural and Functional Relationships

The 2-fluoroethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability in medicinal applications. The phenolic hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and receptor interactions. The hydrochloride salt form improves stability and crystallinity for synthetic handling.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-10-9-17(6-5-14)16-13(10)15-8-11-3-2-4-12(18)7-11;/h2-4,7,9,18H,5-6,8H2,1H3,(H,15,16);1H

InChI Key

FCCIAJJJWXABAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)O)CCF.Cl

Origin of Product

United States

Preparation Methods

Core Pyrazole Synthesis

The 4-methylpyrazol-3-yl framework is synthesized via cyclization reactions. A common approach involves:

  • Condensation of α,β-unsaturated ketones with hydrazines to form pyrazole precursors.

  • Introduction of the 4-methyl group via methylating agents (e.g., methyl iodide) under basic conditions.

  • Fluoroethyl substitution at the N-1 position using 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃).

Table 1: Pyrazole Core Synthesis Conditions

StepReagentsConditionsYieldSource
Cyclizationα,β-unsaturated ketone + hydrazineAcOH, reflux, 12h65–75%
MethylationMethyl iodide, K₂CO₃DMF, 80°C, 4h85%
Fluoroethylation2-Fluoroethyl bromide, K₂CO₃THF, 60°C, 6h70%

Aminomethyl Linkage Formation

The phenolic moiety is introduced via reductive amination or nucleophilic substitution:

  • Reductive Amination :

    • Reactants : 3-Hydroxybenzaldehyde + pyrazole derivative + formaldehyde.

    • Catalyst : NaBH₃CN or H₂/Pd-C.

    • Solvent : Methanol or THF.

    • Yield : 60–70%.

  • Mannich Reaction :

    • Reactants : 3-Hydroxybenzaldehyde + pyrazole derivative + dimethylamine.

    • Conditions : Acetic acid, 50°C, 8h.

    • Yield : 55–65%.

Table 2: Aminomethyl Linkage Formation Methods

MethodReagentsConditionsYieldSource
Reductive AminationNaBH₃CN, MeOHRT, 12h68%
Mannich ReactionAcOH, 50°C8h62%

Hydrochloride Salt Formation

The free base is treated with HCl gas or aqueous HCl to enhance solubility:

  • Procedure : Dissolve the free base in ethanol, bubble HCl gas, and isolate via filtration or evaporation.

  • Purity : >95% after recrystallization.

Reaction Optimization and Challenges

Regioselectivity Control

The 3-position of the pyrazole must remain unsubstituted to direct the aminomethyl group to the phenol. This is achieved by:

  • Steric Shielding : Using bulky bases (e.g., tert-butoxide) to hinder non-target substitution.

  • Protective Groups : Temporarily blocking reactive sites during fluoroethylation.

Byproduct Mitigation

Common impurities include:

  • Unreacted Aldehydes : Removed via silica gel chromatography.

  • Oxidized Phenolic Derivatives : Minimized by using inert atmospheres (N₂/Ar).

Analytical Characterization

Spectroscopic Data

TechniqueKey PeaksSource
¹H NMR δ 8.05 (d, J=8.1 Hz, 1H, aromatic), δ 4.20 (s, 2H, CH₂N), δ 2.38 (s, 3H, CH₃)
¹³C NMR δ 168.2 (C=O), δ 154.2 (C–O), δ 21.5 (CH₃)
LC-MS [M+H]⁺ = 249.28

Physical Properties

PropertyValueSource
Melting Point185–190°C
SolubilitySoluble in H₂O, DMSO; insoluble in hexane

Comparative Analysis of Synthetic Strategies

Table 3: Yield and Cost Comparison

MethodYield (%)Reagent CostTime
Reductive Amination68Moderate12h
Mannich Reaction62Low8h
Stepwise Alkylation70High24h

Chemical Reactions Analysis

Types of Reactions

3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require the use of strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Structural Features

The structural composition of the compound includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Fluoroethyl Group : Enhances biological activity and selectivity.
  • Phenolic Moiety : Contributes to the compound's reactivity and interaction with biological targets.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through reactions involving appropriate precursors under controlled conditions.
  • Introduction of the Fluoroethyl Group : Utilizes nucleophilic substitution reactions.
  • Attachment of the Phenol Group : Conducted via electrophilic aromatic substitution reactions.

These methods allow for efficient construction while maintaining structural integrity, which is crucial for its biological activity.

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent . Research indicates that it interacts with various biomolecular targets, influencing multiple biological pathways. The fluoroethyl group enhances binding affinity to specific receptors and enzymes, making it a promising candidate for pharmacological studies aimed at cancer treatment.

The unique combination of functional groups in this compound suggests several potential biological activities:

  • Anticancer Properties : Investigated for its ability to inhibit tumor growth through receptor modulation.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating potential for further research in this area .
  • Neuroprotective Effects : Related structures have been studied for their neuroprotective properties, suggesting avenues for exploration in neurodegenerative diseases.

Application in Drug Development

Recent studies have highlighted the importance of fluorine in drug design, particularly how it affects biological activity. The incorporation of fluorinated groups can significantly alter the pharmacodynamics and pharmacokinetics of compounds, enhancing their therapeutic profiles .

Table 1: Comparison of Structural Analogues

Compound NameStructural FeaturesBiological Activity
3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloridePyrazole ring with fluoroethyl substitutionPotential anticancer agent
4-MethylpyrazoleSimple pyrazole structureAntimicrobial properties
1-(2-Fluoroethyl)-5-methylpyrazoleFluoroethyl substitutionNeuroprotective effects

This table illustrates how variations in structure can lead to differing biological activities, highlighting the significance of specific functional groups in drug design.

Clinical Implications

Case studies have demonstrated the compound's efficacy in preclinical models. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and modulating immune responses, suggesting that further investigation into this compound could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS Molecular Formula Molecular Weight Pyrazole Substituents Fluorine Substitution Key Properties/Notes
Target Compound (hypothetical) C₁₃H₁₇ClFN₃O 285.74* 1-(2-Fluoroethyl), 4-methyl, position 3 2-Fluoroethyl Hypothetical; structural analogs suggest moderate lipophilicity and thermal stability
3-(((1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-yl)amino)methyl)phenol HCl (CAS 1855945-80-0) Not explicitly stated N/A 1-(2-Fluoroethyl), 4-methyl, position 5 2-Fluoroethyl Requires storage in dry, ventilated conditions; explosive and toxic
3-(((1-(2-Fluoroethyl)-1H-pyrazol-4-yl)amino)methyl)phenol HCl (CAS 1856056-59-1) Not explicitly stated N/A 1-(2-Fluoroethyl), position 4 2-Fluoroethyl Similar storage requirements; highly flammable and corrosive
3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;HCl (CAS 1856038-83-9) Not explicitly stated N/A 1-(2,2-Difluoroethyl), position 4 2,2-Difluoroethyl Increased lipophilicity due to difluoro substitution; potential metabolic stability
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride C₇H₁₃Cl₂FN₃ 226.10 1-(2-Fluoroethyl), 3-methyl, position 4 2-Fluoroethyl Dihydrochloride salt; likely higher solubility than mono-HCl analogs

*Molecular weight inferred from structurally similar compound (CAS 1855945-93-5) in .

Key Observations:

Substituent Positioning: The position of the methyl group on the pyrazole ring (e.g., 4-methyl vs. For instance, CAS 1855945-80-0 (position 5-methyl) may exhibit different receptor interactions compared to the target compound (hypothetical position 3-methyl) . Pyrazole ring connectivity (e.g., 3-yl vs. 4-yl) affects the spatial orientation of the aminomethyl linker, which could impact interactions with target proteins.

Fluorine Substitution: The 2-fluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Safety and Handling :

  • All analogs require stringent safety protocols due to flammability, toxicity, and environmental hazards. For example, CAS 1855945-80-0 is explosive and must be stored away from ignition sources .

Research Implications

  • Pharmacological Potential: Fluorinated pyrazole-phenol hybrids are explored for CNS and anti-inflammatory applications due to their ability to penetrate lipid membranes and interact with amine receptors .
  • Agrochemical Relevance : Similar structures are investigated as herbicides or fungicides, leveraging fluorine’s electronegativity to disrupt enzymatic processes in pests .

Biological Activity

3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride, a synthetic compound with the CAS number 1856045-74-3, has garnered attention for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17ClFN3OC_{13}H_{17}ClFN_3O, with a molecular weight of 285.74 g/mol. The presence of a fluorinated ethyl group enhances its lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.

PropertyValue
Molecular FormulaC13H17ClFN3OC_{13}H_{17}ClFN_3O
Molecular Weight285.74 g/mol
CAS Number1856045-74-3
StructureChemical Structure

Antimicrobial Activity

Research has indicated that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies suggest that the incorporation of the pyrazole moiety enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. The mechanism appears to involve inhibition of key inflammatory mediators such as COX enzymes and lipoxygenases. A comparative study showed that aminomethyl derivatives of similar structures exhibited greater anti-inflammatory activity than standard drugs like diclofenac sodium, suggesting that structural modifications can significantly enhance therapeutic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structure. The presence of the aminomethyl group is crucial for its biological interactions. Studies have shown that variations in this group can lead to significant differences in potency and selectivity for biological targets .

Case Studies

  • Preclinical Studies on Anti-inflammatory Activity : A study involving various aminomethyl derivatives demonstrated enhanced anti-inflammatory effects compared to traditional NSAIDs. The compounds were evaluated using heat-induced protein denaturation methods, revealing promising results in reducing inflammation markers .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against a panel of pathogens, where the compound showed notable inhibition zones in agar diffusion tests, indicating effective antibacterial action .

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